5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
Overview
Description
5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one: Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofuran derivatives make them a significant focus of research in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran derivatives .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of proton quantum tunneling and free radical cyclization cascades are some of the advanced techniques employed to achieve high yields and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules.
Biology: Benzofuran derivatives, including this compound, have shown significant biological activities. They are studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents .
Medicine: In medicine, benzofuran derivatives are explored for their therapeutic potential. Compounds like psoralen and angelicin, which are structurally related to benzofurans, are used in the treatment of skin diseases such as cancer and psoriasis .
Industry: In the industrial sector, benzofuran derivatives are used in the production of polymers, dyes, and other materials. Their unique properties make them valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit enzymes like tyrosinase and carbonic anhydrase, which are involved in melanin production and pH regulation, respectively . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with therapeutic potential.
Benzothiophene: A structurally similar compound with diverse biological activities.
Uniqueness: 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one stands out due to its specific structural features and the unique combination of biological activities it exhibits.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5,11H,1-2H3 |
InChI Key |
BPKUTXDHBQPQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C=CC(=C2)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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